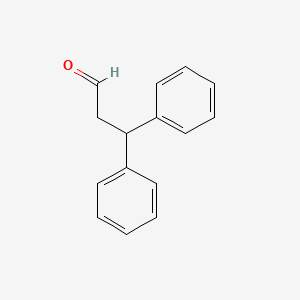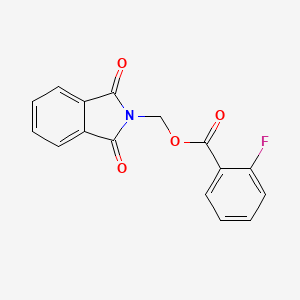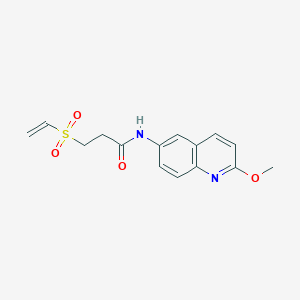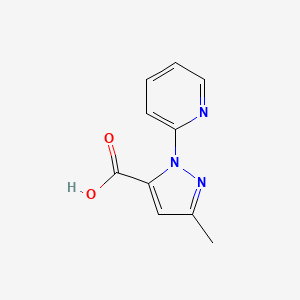
3,3-Diphenylpropanal
Übersicht
Beschreibung
3,3-Diphenylpropanal, also known as 3,3-Diphenylpropionaldehyde, is a chemical compound with the molecular formula C15H14O . It has an average mass of 210.271 Da and a monoisotopic mass of 210.104462 Da . It is also known by its IUPAC name, Benzenepropanal, β-phenyl- .
Molecular Structure Analysis
The molecular structure of 3,3-Diphenylpropanal consists of a propanal group (a three-carbon aldehyde) with two phenyl groups (benzene rings) attached to the middle carbon . This gives the molecule a somewhat complex structure with multiple aromatic rings.Wissenschaftliche Forschungsanwendungen
Microfluidity Probes in Aqueous Solutions
3,3-Diphenylpropanal, along with compounds like diphenylpropane, has been utilized as a microfluidity probe in aqueous micellar solutions with sodium dodecyl sulphate. These probes, effective even in small concentrations, offer advantages in microfluidity measurements and have shown consistent results with fluorescence depolarization methods (Zachariasse, 1978).
Photoinduced Nucleophilic Addition
In a study involving photoamination, 3,3-Diphenylpropanal and related compounds were used to achieve photoinduced nucleophilic addition of ammonia and alkylamines, leading to the formation of various structurally interesting compounds. The process underscores the chemical's potential in synthetic organic chemistry (Yamashita et al., 1991).
Crystal Structure Analysis
Research involving crystal structure determination of related compounds, such as 1,3-diphenylpropane-1,2,3-trione and 3,3-dihydroxy-1,4-diphenylbutane-1,2,4-trione, provides insights into the molecular configuration of polycarbonyl compounds. These studies are critical for understanding the molecular geometry and potential applications of 3,3-Diphenylpropanal in materials science and crystallography (Beddoes et al., 1982).
Fluorescence Spectroscopy
Investigations on the fluorescence spectra of compounds like 1,3-diphenylpropane, which are structurally related to 3,3-Diphenylpropanal, have revealed unique fluorescence characteristics due to intramolecular excimer formation. Such properties are significant in the field of photophysics and photonics (Hirayama, 1965).
Potential in Medicinal Chemistry
Derivatives of diphenylpropane, closely related to 3,3-Diphenylpropanal, have shown potential as agonists of PPAR nuclear receptors, suggesting its relevance in developing treatments for metabolic, inflammatory, and neurodegenerative diseases (Rosse, 2013).
Chemical Transformations and Synthesis
Studies involving the halogenation of 2-hydroxy-1,2-diphenylpropan-1-one, a compound structurally similar to 3,3-Diphenylpropanal, have expanded the understanding of chemical transformations and synthesis, contributing to the field of organic chemistry (Aitken & Aitken, 2008).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 3,3-Diphenylpropanal is classified under GHS07. It has hazard statements H315, H317, and H319, indicating that it can cause skin irritation, skin sensitization, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if skin irritation or rash occurs or if eye irritation persists .
Eigenschaften
IUPAC Name |
3,3-diphenylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNJCCMGUBTMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenylpropanal | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2737487.png)
![11-(4-Butoxyphenyl)-5-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2737488.png)


![4-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2737493.png)


![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate](/img/structure/B2737500.png)
![Methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate](/img/structure/B2737502.png)
![[4-(But-2-en-1-yloxy)phenyl]boronic acid](/img/structure/B2737503.png)
![7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737505.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2737506.png)
![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-phenoxyacetamide](/img/structure/B2737507.png)
